An In-depth Technical Guide to the FastDigest Restriction Enzyme FD1024 BstXI
An In-depth Technical Guide to the FastDigest Restriction Enzyme FD1024 BstXI
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the Thermo Scientific™ FastDigest™ BstXI restriction enzyme (Catalog #FD1024).
Recognition Sequence and Cleavage
The FastDigest BstXI enzyme recognizes the palindromic sequence CCANNNNN/NTGG and generates fragments with 3'-overhanging ends.[1][2] The cleavage site is indicated as follows:
5'...C C A N N N N N ↓ N T G G...3' 3'...G G T N ↑ N N N N N A C C...5'
Here, "N" represents any nucleotide. The enzyme cuts after the fifth "N" on the top strand and before the fifth "N" on the bottom strand, creating a 3' overhang of four undefined nucleotides.[1]
Quantitative Data Summary
The following tables summarize the key quantitative characteristics and performance data for FastDigest BstXI.
Table 1: General Properties and Reaction Conditions
| Property | Value / Condition |
| Catalog Number | FD1024[3][4] |
| Recognition Site | CCANNNNN^NTGG[3][5][6] |
| Optimal Temperature | 37°C[3][5][7][8] |
| Incubation Time | 5-15 minutes[3][5] |
| Heat Inactivation | 80°C for 5 minutes[6][7] |
| Universal Buffer | 100% activity in FastDigest and FastDigest Green buffers[5] |
| Isoschizomers | No known isoschizomers[1] |
| Storage Buffer | 10 mM Tris-HCl (pH 7.4 @ 25°C), 300 mM NaCl, 1 mM DTT, 0.1 mM EDTA, 500 µg/ml Recombinant Albumin, 50% Glycerol[2] |
| Unit Definition | One unit digests 1 µg of λ (lambda) DNA in 1 hour at 37°C in a 50 µl reaction volume.[2] For FastDigest, 1 µL is sufficient to digest up to 1 µg of lambda DNA in 5 minutes.[7] |
Table 2: Methylation Sensitivity
| Methylation Type | Sensitivity |
| dam | Not sensitive.[2][7] |
| dcm | Blocked or impaired by overlapping dcm methylation.[2][6][7][8] To avoid this, use of a dam-, dcm- strain like GM2163 is recommended.[7] |
| CpG | Not sensitive.[2][7] |
Table 3: Number of Recognition Sites in Common DNA Substrates
| DNA Substrate | Number of BstXI Sites |
| λ (lambda) | 13[7] |
| ΦX174 | 3[7] |
| pBR322 | 0[7] |
| pUC57 | 0[7] |
| pUC18/19 | 0[7] |
| pTZ19R/U | 0[7] |
| M13mp18/19 | 0[7] |
Experimental Protocols
The following are detailed protocols for the use of FastDigest BstXI. All FastDigest enzymes are 100% active in the universal FastDigest buffer, eliminating the need for sequential digests when performing multiple digests.[5]
3.1. Standard Single DNA Digestion Protocol
This protocol is suitable for the digestion of plasmid DNA, PCR products, or genomic DNA.
Materials:
-
DNA sample
-
FastDigest BstXI (#FD1024)
-
10X FastDigest Buffer or 10X FastDigest Green Buffer
-
Nuclease-free water
Procedure:
-
Set up the reaction mixture on ice. For a 20 µL total reaction volume, add the components in the following order:
-
Nuclease-free water: 15 µL
-
10X FastDigest Buffer: 2 µL
-
DNA (up to 1 µg): 2 µL
-
FastDigest BstXI: 1 µL
-
-
Mix the components gently by pipetting up and down, then centrifuge briefly to collect the contents at the bottom of the tube.[7]
-
Incubate the reaction at 37°C in a heat block or water bath for 5-15 minutes.[7]
-
(Optional) Inactivate the enzyme by incubating at 80°C for 5 minutes.[7]
-
The digested DNA is ready for downstream applications. If using FastDigest Green Buffer, the reaction can be loaded directly onto an agarose gel for analysis.[7]
3.2. Double Digestion Protocol
For a double digest, simply add 1 µL of each FastDigest enzyme to the reaction mixture. The total volume of enzymes should not exceed 1/10th of the total reaction volume.[7] The rest of the protocol remains the same as the single digest.
3.3. Downstream Applications
DNA modifying enzymes such as T4 DNA Ligase, Klenow Fragment, and alkaline phosphatases are 100% active in the FastDigest Buffer.[5] This allows for subsequent enzymatic steps to be performed directly in the same reaction mixture without buffer exchange or DNA purification. However, it is important to note that BstXI fragments can be difficult to ligate with T4 DNA Ligase due to the four undefined nucleotides in the 3'-cohesive ends.[1]
Visualizations
Diagram 1: Experimental Workflow for DNA Digestion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. neb.com [neb.com]
- 3. FastDigest BstXI 100 μL (100 Reactions) | Buy Online | Thermo Scientific™ [thermofisher.com]
- 4. BstXI (10 U/μL) 500 units | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 5. cacheby.com [cacheby.com]
- 6. FastDigest Restriction Enzyme Selection Tool | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. BstXI [en.best-enzymes.com]
